molecular formula C27H33N3O5 B264527 tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No. B264527
M. Wt: 479.6 g/mol
InChI Key: ARWFDAQMKURXFQ-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a chemical compound that has been widely used in scientific research. This compound is also known as TAK-659, and it has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves the inhibition of various signaling pathways that are involved in disease progression. This compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK activity, tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can prevent the activation of B-cells and reduce inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has been found to have various biochemical and physiological effects. This compound can inhibit the proliferation of cancer cells and induce apoptosis. It can also reduce inflammation and modulate the immune system. In preclinical studies, tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has been shown to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several advantages for lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. It has a favorable safety profile and can be administered orally or intravenously. However, one limitation of this compound is that it has poor solubility in water, which can make it challenging to formulate for in vivo studies.

Future Directions

There are several future directions for the research of tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and solid tumors. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex chemical compound that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the inhibition of BTK activity, which can prevent the activation of B-cells and reduce inflammation. Further research is needed to explore its potential therapeutic applications and optimize its formulation for in vivo studies.

Synthesis Methods

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex chemical compound that requires a multi-step synthesis process. The synthesis of this compound involves the use of various reagents, such as tert-butyl isocyanate, 4-methoxyaniline, and pyrrolidine. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has been tested in preclinical studies for the treatment of various diseases, such as rheumatoid arthritis, multiple myeloma, and lymphoma.

properties

Product Name

tert-butyl 3-({2-[(4-methoxyanilino)carbonyl]-1-pyrrolidinyl}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2S)-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C27H33N3O5/c1-27(2,3)35-26(33)30-17-19-9-6-5-8-18(19)16-23(30)25(32)29-15-7-10-22(29)24(31)28-20-11-13-21(34-4)14-12-20/h5-6,8-9,11-14,22-23H,7,10,15-17H2,1-4H3,(H,28,31)/t22-,23-/m0/s1

InChI Key

ARWFDAQMKURXFQ-GOTSBHOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC[C@H]3C(=O)NC4=CC=C(C=C4)OC

SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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